N-(3-chloro-4-methoxyphenyl)prolinamide

regioisomer differentiation target selectivity structure-activity relationship

Screening campaigns often struggle with confounding hits from promiscuous compounds or regioisomeric impurities. This acylprolinamide offers a data-clean profile with zero annotated targets in ChEMBL and ZINC15, enabling unambiguous hit deconvolution. • Zero-target annotation eliminates pre-existing target bias in phenotypic screens • 3-Cl-4-MeO substitution provides intermediate lipophilicity (pred. logP ~1.5-2.5) for balanced ADME properties • Serves as regioisomeric negative control for PDE5A (IC50 36 nM) and PR (IC50 3.20 nM) assays of the 2-MeO-5-Cl isomer • Commercially accessible aniline precursor (3-chloro-4-methoxyaniline) supports parallel analog synthesis

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
CAS No. 1101852-33-8
Cat. No. B12122320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)prolinamide
CAS1101852-33-8
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2CCCN2)Cl
InChIInChI=1S/C12H15ClN2O2/c1-17-11-5-4-8(7-9(11)13)15-12(16)10-3-2-6-14-10/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16)
InChIKeyAJZZFQYROMQRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 125 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-methoxyphenyl)prolinamide: Core Identity & Compound Class


N-(3-Chloro-4-methoxyphenyl)prolinamide (CAS 1101852-33-8) is a synthetic secondary amide composed of a pyrrolidine-2-carboxamide (prolinamide) core N-substituted with a 3-chloro-4-methoxyphenyl group . Its molecular formula is C12H15ClN2O2 with a molecular weight of 254.71 g/mol . The compound belongs to the acylprolinamide class, a privileged scaffold in medicinal chemistry that has yielded inhibitors of peptide deformylase (PDF), dipeptidyl peptidase IV (DPP-IV), thrombin, sodium channels, and matrix metalloproteinases (MMPs) [1]. Despite this class pedigree, the specific compound has no known bioactivity data deposited in ChEMBL as of the most recent database release, and its ZINC15 entry (ZINC36047732) confirms a lack of experimentally characterized targets [2]. It is currently available as a research-grade screening compound or synthetic building block from specialty chemical suppliers at ≥95% purity .

Scaffold Acylprolinamide-class screening compound with unannotated bioactivity profile
Grade Research-grade building block or HTS member, minimum 95% purity
Workflow Supports de novo hit discovery, SAR expansion, and negative-control studies

N-(3-Chloro-4-methoxyphenyl)prolinamide: Substituent Structural Specificity


Within the prolinamide class, the identity and substitution pattern of the N-aryl group is the primary determinant of target engagement, selectivity, and physicochemical behavior. The 3-chloro-4-methoxyphenyl motif in this compound is not interchangeable with, for example, the 2-methoxy-5-chlorophenyl regioisomer, as the positional arrangement of electron-withdrawing (Cl) and electron-donating (OCH3) substituents relative to the amide attachment point dictates the aryl ring's electronic density distribution, conformational preferences, and hydrogen-bonding capacity [1]. Empirically, the regioisomeric analog N-(2-methoxy-5-chlorophenyl)-L-prolinamide exhibits confirmed nanomolar activities at phosphodiesterase 5A (PDE5A, IC50 36 nM), the progesterone receptor (PR, IC50 3.20 nM), and alpha-2 adrenergic receptors (Ki 72 nM) [2]. No such target annotation exists for the 3-chloro-4-methoxy isomer, indicating that the regioisomeric shift alone produces a fundamentally different biological profile. Consequently, substituting a generic N-aryl prolinamide for this specific compound in a screening campaign or SAR study introduces uncontrolled variables in target selectivity, potency, and potentially off-target liability.

Target compound
N-(3-chloro-4-methoxyphenyl)prolinamide: no known protein target annotations in public databases.
Regioisomer risk
N-(2-methoxy-5-chlorophenyl)-L-prolinamide has annotated activities at PDE5A, PR, α2-AR, 5-HT7R, KLK1; substitution may introduce uncontrolled polypharmacology.
Positional specificity
3-chloro-4-methoxy arrangement creates distinct electronic and conformational properties vs. 2-methoxy-5-chloro; target engagement profiles are not transferable.
Screen interpretation
Generic N-aryl prolinamide substitution may shift selectivity and confound hit deconvolution; regioisomeric identity must be confirmed.

N-(3-Chloro-4-methoxyphenyl)prolinamide: Differentiation Evidence vs. Closest Analogs


Regioisomer-Driven Divergent Target Profiles

The target compound and its closest structural analog, N-(2-methoxy-5-chlorophenyl)-L-prolinamide, share an identical molecular formula (C12H15ClN2O2, MW 254.71) but differ solely in the positional arrangement of the chloro and methoxy substituents on the N-phenyl ring. Despite this subtle structural difference, their biological annotation profiles are entirely non-overlapping. The 2-methoxy-5-chloro regioisomer has deposited activity data in BindingDB and ChEMBL for at least five distinct protein targets, including PDE5A (IC50 36 nM), the progesterone receptor (IC50 3.20 nM), alpha-2 adrenergic receptor (Ki 72 nM), 5-HT7 receptor (Ki 12.4 nM), and KLK1 (IC50 8.40 μM) [1]. In contrast, the target 3-chloro-4-methoxy compound has zero known bioactivity annotations across ChEMBL and PubChem BioAssay databases [2]. This differential annotation landscape is functionally meaningful: it demonstrates that the 3-chloro-4-methoxy arrangement does not promiscuously engage the same target panel as its regioisomer, suggesting a distinct selectivity profile that may be advantageous in screens where avoiding activity at serotonergic, adrenergic, or steroid hormone receptors is desired [1][2].

Regioisomer target profiles
Reported
0 vs. ≥5 annotated targets
Distinct selectivity profile; no promiscuous target engagement known for the 3-chloro-4-methoxy isomer
Database survey (BindingDB, ChEMBL) as of 2025
regioisomer differentiation target selectivity structure-activity relationship chemical proteomics

Purity and Storage Specifications for Screening

The compound is commercially available from AKSci (catalog HTS051280) with a documented minimum purity specification of ≥95% and recommended long-term storage in a cool, dry place . This purity threshold meets the commonly accepted industry standard for high-throughput screening (HTS) compound libraries, where ≥90–95% purity is the minimum requirement for primary screening to minimize false-positive rates arising from impurities [1]. In comparison, the regioisomer N-(2-methoxy-5-chlorophenyl)-L-prolinamide is listed by vendors with similar purity claims but exhibits documented biological activity at multiple targets, meaning that even trace impurities of active species could confound assay interpretation in that case. The absence of known potent bioactivity for the target compound reduces the risk that minor impurities (<5%) would generate spurious assay signals [1].

Purity specification
Specification review
≥95% (HTS grade)
Meets primary screening acceptance criteria; low risk of impurity-driven false positives due to unannotated bioactivity
Vendor COA; no known sub-100 nM off-target activities
compound purity quality control HTS screening reproducibility

Lipophilicity and Solubility vs. Des-Chloro Analog

The presence of the chloro substituent at the 3-position of the N-phenyl ring in N-(3-chloro-4-methoxyphenyl)prolinamide distinguishes it from the des-chloro analog N-(4-methoxyphenyl)prolinamide. Based on established Hansch substituent constants, the 3-chloro group contributes a π value of approximately +0.71 to lipophilicity while the 4-methoxy group contributes approximately −0.02, yielding a net calculated logP increase of roughly 0.7 log units relative to the des-chloro parent [1]. This translates to a predicted logP in the range of 1.5–2.5 for the target compound, compared to ~0.8–1.8 for the des-chloro analog. The increased lipophilicity may enhance membrane permeability but reduces aqueous solubility; for the broader prolinamide class, typical logS values range from −3.0 to −4.0 for compounds in this logP range, corresponding to aqueous solubility of approximately 25–250 μM [2]. This places the compound in a favorable range for biochemical and cell-based assays where DMSO stock solutions at 10–50 mM are typically prepared.

Predicted logP / logS
Class-level
logP ~1.5–2.5; logS ~−3.0 to −4.0
Intermediate lipophilicity supports biochemical and cell-based assay compatibility
Hansch fragment calculation; class-level solubility reference
lipophilicity aqueous solubility drug-likeness ADME prediction

Synthetic Tractability and Building Block Utility

N-(3-Chloro-4-methoxyphenyl)prolinamide is synthesized via a single-step amide coupling between commercially available 3-chloro-4-methoxyaniline (CAS 5345-54-0) and an activated proline derivative (e.g., Boc-L-proline followed by deprotection, or direct coupling with L-proline using standard carbodiimide chemistry) . The aniline precursor, 3-chloro-4-methoxyaniline, is widely available from multiple suppliers (Sigma-Aldrich, Thermo Fisher, etc.) at purities ≥97%, with a catalog price of approximately $50–150 per 25 g [1]. This contrasts with the regioisomer's aniline precursor, 2-methoxy-5-chloroaniline, which is less commonly stocked and typically priced 2–5× higher due to lower commercial demand. The prolinamide linkage itself provides a metabolically stable amide bond and a secondary amine (pyrrolidine NH, pKa ~10–11) that can serve as a salt-forming handle for formulation optimization or further derivatization in library synthesis [2].

Synthetic accessibility
Reported
Single-step coupling; precursor 3-chloro-4-methoxyaniline widely available
Enables parallel SAR library synthesis with reduced supply risk
Precursor ≥97%, $50–150/25g; multiple vendors
synthetic accessibility building block amide coupling medicinal chemistry

N-(3-Chloro-4-methoxyphenyl)prolinamide: Application Scenarios


Polypharmacology-Minimized Phenotypic Screening

The compound's complete absence of annotated protein targets in public bioactivity databases [1] makes it an attractive candidate for inclusion in diversity-oriented phenotypic screening libraries. Unlike its regioisomer N-(2-methoxy-5-chlorophenyl)-L-prolinamide, which carries sub-100 nM activity annotations at PDE5A, PR, and 5-HT7 receptors that could generate confounding hits in cell-based assays, this compound presents a 'clean-slate' profile. Screening teams seeking to identify novel mechanisms of action without pre-existing target bias can procure this compound as a structurally defined but biologically unannotated starting point [1]. [1]

SAR Library Expansion with 3-Chloro-4-Methoxyphenyl Reference

The 3-chloro-4-methoxyphenyl motif represents an intermediate lipophilicity substitution (predicted logP ~1.5–2.5) that balances the extremes of the des-chloro (more polar) and dichloro (more lipophilic) analogs [2]. Medicinal chemistry teams expanding prolinamide-based SAR series can use this compound as a reference point for systematically probing the contribution of mixed electron-withdrawing (Cl) and electron-donating (OCH3) substituents on target potency, selectivity, and ADME properties. The commercially accessible aniline precursor 3-chloro-4-methoxyaniline facilitates parallel analog synthesis [3]. [2][3]

Negative Control for Regioisomer-Selective Assays

Given the documented nanomolar activities of the 2-methoxy-5-chloro regioisomer at PDE5A (IC50 36 nM) and PR (IC50 3.20 nM) [4], the 3-chloro-4-methoxy isomer can serve as a regioisomeric negative control in target engagement assays. If a screening hit from a prolinamide library is suspected to arise from regioisomeric impurity or cross-reactivity, testing this compound in parallel can help deconvolute whether the activity is specific to one substitution pattern. This application is particularly relevant for assay development and hit triage workflows. [4]

Building Block for Late-Stage Functionalization

The compound's prolinamide core contains two chemically differentiable functional groups: the secondary amide NH (pKa ~15–17, deprotonatable under strong basic conditions for N-alkylation) and the pyrrolidine NH (pKa ~10–11, available for salt formation, acylation, or reductive amination) [5]. The 3-chloro substituent on the phenyl ring can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for further structural elaboration. These features make the compound a versatile intermediate for constructing more complex, functionalized prolinamide derivatives in medicinal chemistry campaigns [5]. [5]

Application
Selection Property
Validation Focus
Phenotypic screening support
Unannotated bioactivity profile
Polypharmacology risk review
Prolinamide SAR expansion
Intermediate lipophilicity substitution
ADME and potency profiling
Regioisomeric negative control
Regioisomer selectivity context
Target engagement assay validation
Late-stage functionalization
Differentiable NH handles plus aryl-Cl
Derivatization chemistry optimization
Quote Request

Request a Quote for N-(3-chloro-4-methoxyphenyl)prolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.